molecular formula C7H11NO3 B2887929 3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1343350-23-1

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B2887929
CAS No.: 1343350-23-1
M. Wt: 157.169
InChI Key: CGKUBUVLQCVAKB-UHFFFAOYSA-N
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Description

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclopropane, featuring a carbamoyl group and a carboxylic acid group attached to a dimethyl-substituted cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with phosgene to introduce the carbamoyl group. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopropanecarboxamide: Similar structure but lacks the carboxylic acid group.

    2,2-Dimethylcyclopropanecarboxylic acid: Lacks the carbamoyl group.

    Cyclopropanecarboxamide: Lacks the dimethyl substitution.

Uniqueness

3-Carbamoyl-2,2-dimethylcyclopropanecarboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups on a dimethyl-substituted cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-carbamoyl-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUBUVLQCVAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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